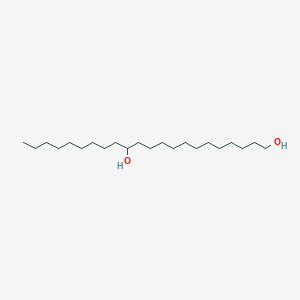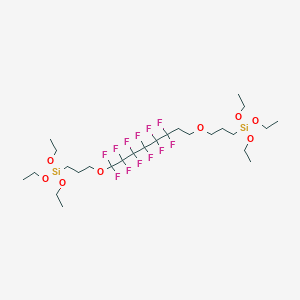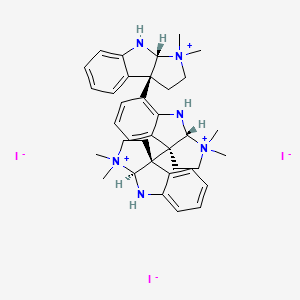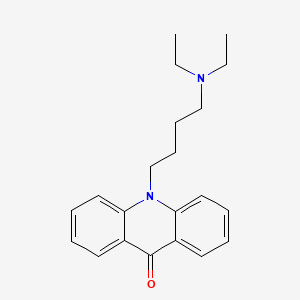
2,3,5,6-tetra(N-carbazolyl)benzonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is part of the carbazole family, known for its excellent photochemical and thermal stability, as well as its good hole-transport ability . The structure of 2,3,5,6-tetra(N-carbazolyl)benzonitrile consists of a benzonitrile core with four carbazolyl groups attached at the 2, 3, 5, and 6 positions, making it a highly conjugated system.
準備方法
The synthesis of 2,3,5,6-tetra(N-carbazolyl)benzonitrile typically involves organic synthetic methods. One common approach is to start with a suitable benzonitrile precursor and introduce the carbazolyl groups through a series of reactions. The specific reaction conditions and reagents can vary, but they often involve the use of catalysts and solvents to facilitate the formation of the desired product . Industrial production methods may involve scaling up these synthetic routes and optimizing reaction conditions to achieve higher yields and purity.
化学反応の分析
2,3,5,6-tetra(N-carbazolyl)benzonitrile can undergo various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can be oxidized to form different products depending on the specific conditions and reagents used . The major products formed from these reactions can vary, but they often involve modifications to the carbazolyl groups or the benzonitrile core.
科学的研究の応用
2,3,5,6-tetra(N-carbazolyl)benzonitrile has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. In industry, the compound is used in the production of organic light-emitting diodes (OLEDs) and other electronic devices due to its excellent hole-transport ability and thermal stability .
作用機序
The mechanism of action of 2,3,5,6-tetra(N-carbazolyl)benzonitrile involves its ability to act as a donor-acceptor fluorophore. The carbazolyl groups act as electron donors, while the benzonitrile core acts as an electron acceptor. This unique arrangement allows the compound to exhibit thermally activated delayed fluorescence (TADF), which is a key property for its use in OLEDs and other electronic devices . The molecular targets and pathways involved in its mechanism of action are primarily related to its ability to transport charge and emit light efficiently.
類似化合物との比較
2,3,5,6-tetra(N-carbazolyl)benzonitrile can be compared to other similar compounds, such as 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene and 2,5-di(N,N′-carbazolyl)terephthalonitrile . These compounds share similar structural features and properties, but they differ in the specific arrangement of the carbazolyl groups and the presence of additional functional groups. The unique arrangement of the carbazolyl groups in this compound gives it distinct photochemical and electronic properties, making it particularly suitable for certain applications in electronic devices and materials science.
特性
分子式 |
C55H33N5 |
|---|---|
分子量 |
763.9 g/mol |
IUPAC名 |
2,3,5,6-tetra(carbazol-9-yl)benzonitrile |
InChI |
InChI=1S/C55H33N5/c56-34-43-54(59-48-29-13-5-21-39(48)40-22-6-14-30-49(40)59)52(57-44-25-9-1-17-35(44)36-18-2-10-26-45(36)57)33-53(58-46-27-11-3-19-37(46)38-20-4-12-28-47(38)58)55(43)60-50-31-15-7-23-41(50)42-24-8-16-32-51(42)60/h1-33H |
InChIキー |
QGFMAHGYJHNBJH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC(=C(C(=C4N5C6=CC=CC=C6C7=CC=CC=C75)C#N)N8C9=CC=CC=C9C1=CC=CC=C18)N1C2=CC=CC=C2C2=CC=CC=C21 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


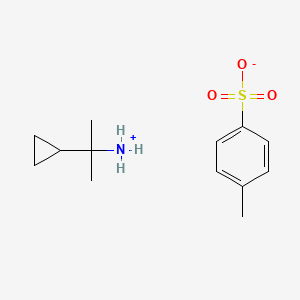

![3-[[(3-ethynylphenyl)amino]carbonyl]-Benzenesulfonyl fluoride](/img/structure/B14125219.png)
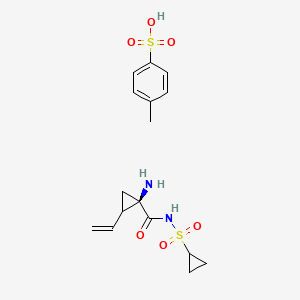
![2-[2-[2-[Bis(carboxylatomethyl)amino]ethyl-(2-oxoethyl)amino]ethyl-(carboxylatomethyl)amino]acetate;hydron](/img/structure/B14125227.png)
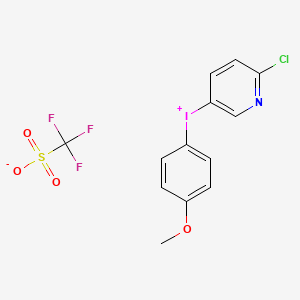
![(3r,5r,7r)-N-(6-(methylthio)benzo[d]thiazol-2-yl)adamantane-1-carboxamide](/img/structure/B14125232.png)

![N-cyclohexyl-2-[2,4-dioxo-3-(2-phenylethyl)-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-1(2H)-yl]acetamide](/img/structure/B14125242.png)
